molecular formula C13H21N3O5S B2491754 ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260919-63-8

ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2491754
M. Wt: 331.39
InChI Key: MXFFQLPCAOBSCA-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied extensively to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of the enzyme cGAS by binding to its active site. cGAS is an important enzyme involved in the innate immune response, and its inhibition has been shown to have potential therapeutic applications in various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate have been studied extensively. The compound has been shown to be a selective inhibitor of cGAS, with no significant inhibition of other enzymes. In addition, the compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising tool compound for studying the role of cGAS in various biological processes.

Advantages And Limitations For Lab Experiments

One of the major advantages of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its selectivity for cGAS, which makes it a valuable tool compound for studying the role of cGAS in various biological processes. In addition, the compound has good pharmacokinetic properties and low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its relatively complex synthesis method, which may limit its availability for some research groups. In addition, the compound's selectivity for cGAS may limit its applications in some research areas.

Future Directions

There are several future directions for research on Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more efficient and scalable synthesis methods for the compound, which would increase its availability for scientific research. Another area of research is the exploration of the compound's potential as a therapeutic agent for autoimmune diseases, chronic inflammation, and cancer. In addition, further studies are needed to fully understand the role of cGAS in various biological processes, and Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate may be a valuable tool compound for these studies.

Synthesis Methods

Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 3-oxobutanoate with 4-morpholinylsulfonylhydrazine, followed by the reaction of the resulting intermediate with ethyl chloroformate. Another method involves the reaction of ethyl 3-oxobutanoate with 4-morpholinylsulfonylhydrazine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of research is the compound's potential as a selective inhibitor of the enzyme cGAS, which is involved in the innate immune response. The inhibition of cGAS has been shown to have potential therapeutic applications in autoimmune diseases, chronic inflammation, and cancer. In addition, the compound has also been studied for its potential as a tool compound for studying the role of cGAS in various biological processes.

properties

IUPAC Name

ethyl 1-ethyl-5-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5S/c1-4-16-10(3)11(13(17)21-5-2)12(14-16)22(18,19)15-6-8-20-9-7-15/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFQLPCAOBSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

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